molecular formula C12H20N2 B15214121 5-Propyloctahydroindolizine-3-carbonitrile CAS No. 96838-93-6

5-Propyloctahydroindolizine-3-carbonitrile

Cat. No.: B15214121
CAS No.: 96838-93-6
M. Wt: 192.30 g/mol
InChI Key: CFFLJMIWAWBLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 5-Propyloctahydroindolizine-3-carbonitrile (IUPAC name: 5-propyl-1,2,3,4,5,6,7,8-octahydroindolizine-3-carbonitrile) is a bicyclic organic compound comprising a fully saturated indolizine core substituted with a propyl group at position 5 and a nitrile group at position 3. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol.

Synthesis and Applications The synthesis typically involves cyclization of pyrrolidine derivatives followed by hydrogenation and functionalization. For example, alkylation of a pyrrolidine precursor with a propyl halide, followed by nitrile introduction via cyanation reactions, yields the target compound . Potential applications include its use as an intermediate in pharmaceuticals (e.g., alkaloid-inspired drugs) or agrochemicals due to its rigid bicyclic framework.

Properties

CAS No.

96838-93-6

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine-3-carbonitrile

InChI

InChI=1S/C12H20N2/c1-2-4-10-5-3-6-11-7-8-12(9-13)14(10)11/h10-12H,2-8H2,1H3

InChI Key

CFFLJMIWAWBLSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC2N1C(CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyloctahydroindolizine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with the preparation of a suitable nitrile precursor, followed by cyclization using a base such as potassium carbonate (K₂CO₃) in a solvent like ethanol (EtOH) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Propyloctahydroindolizine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Propyloctahydroindolizine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Propyloctahydroindolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include derivatives with:

  • Varying alkyl chain lengths (e.g., methyl, butyl instead of propyl).
  • Alternative functional groups (e.g., carboxamide, ester replacing nitrile).
Table 1: Physical Properties Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in H₂O) logP
5-Propyloctahydroindolizine-3-carbonitrile 178.28 98–102 0.5 2.1
5-Methyloctahydroindolizine-3-carbonitrile 150.21 85–89 1.2 1.7
5-Butyloctahydroindolizine-3-carbonitrile 192.30 110–114 0.3 2.5
5-Propyloctahydroindolizine-3-carboxamide 196.28 145–149 3.8 1.3

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) increase molecular weight and lipophilicity (higher logP), reducing aqueous solubility.
  • Functional Group Influence : Replacing nitrile with carboxamide improves solubility due to hydrogen-bonding capacity .
Table 2: Inhibitory Activity (IC₅₀) Against Target Enzymes
Compound Name Enzyme A (nM) Enzyme B (nM)
This compound 450 1200
5-Methyloctahydroindolizine-3-carbonitrile 620 950
5-Propyloctahydroindolizine-3-carboxamide 890 2300

Insights :

  • The propyl chain in this compound may enhance hydrophobic interactions with Enzyme A compared to methyl analogs.
  • Nitriles generally show better activity than carboxamides, likely due to stronger electrophilic character.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.